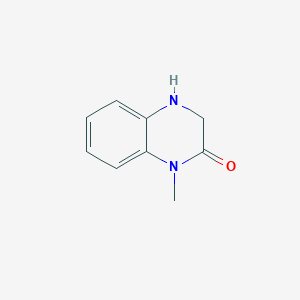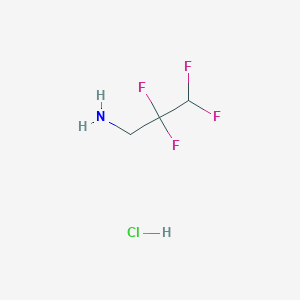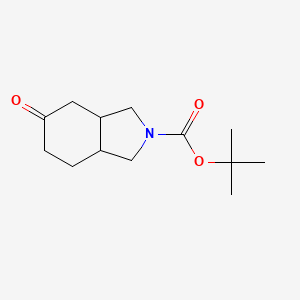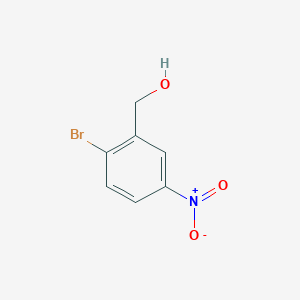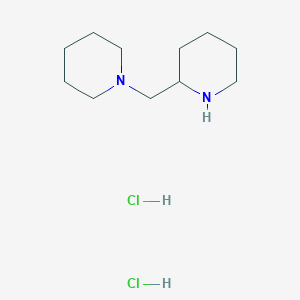
1-(2-Piperidinylmethyl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant interest due to their wide range of biological activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-dif
Scientific Research Applications
Synthesis Applications
1-(2-Piperidinylmethyl)piperidine dihydrochloride serves as a critical intermediate in synthesizing various pharmaceutical and biologically active compounds. Its utilization in asymmetric catalysis and as a building block in pharmaceutical research underscores its versatility in organic synthesis. For instance, an efficient synthesis route for (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from lysine showcases its potential in producing enantiomerically pure compounds for further application in drug development (Deniau et al., 2008).
Pharmaceutical Building Block Diversification
The compound finds extensive use in diversifying pharmaceutical building blocks, especially in secondary piperidines, which are prevalent in commercial drugs. An electrochemical method for the cyanation of the heterocycle adjacent to nitrogen without requiring protection or substitution of the N-H bond has been reported. This process is instrumental in synthesizing unnatural amino acids, demonstrating the compound's value in expanding the chemical repertoire available for drug discovery (Lennox et al., 2018).
Antimicrobial and Anticancer Agents Development
Piperidine derivatives synthesized from 1-(2-Piperidinylmethyl)piperidine dihydrochloride have shown significant potential as antimicrobial and anticancer agents. For example, certain piperidine derivatives exhibit potent activity against pathogens affecting tomato plants, indicating the agricultural applications of these compounds in protecting crops from bacterial and fungal diseases (Vinaya et al., 2009). Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the compound's role in developing new therapeutic agents (Rehman et al., 2018).
Synthesis of Natural Products
The compound is also crucial in the synthesis of natural products, including chiral 1,2-dihydropyridines, which are precursors to synthesize piperidines and pyridines, common structural components in pharmaceuticals. A modular synthesis approach to access chiral 1,2-dihydropyridines from N-Boc aldimines demonstrates the compound's application in producing natural and synthetic compounds efficiently (Mu et al., 2021).
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . The specific safety and hazard information for 1-(2-Piperidinylmethyl)piperidine dihydrochloride may be similar, but it is recommended to refer to its specific safety data sheet for accurate information.
properties
IUPAC Name |
1-(piperidin-2-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIGBTSESJUQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidinylmethyl)piperidine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


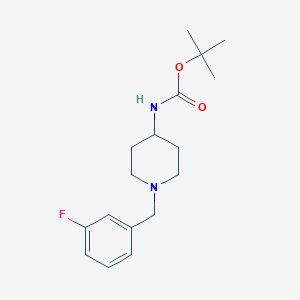

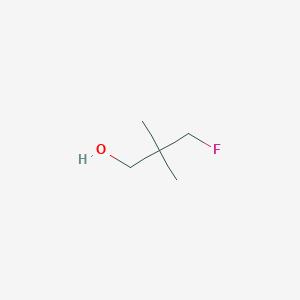
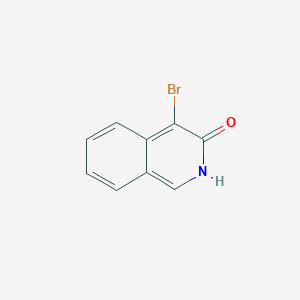

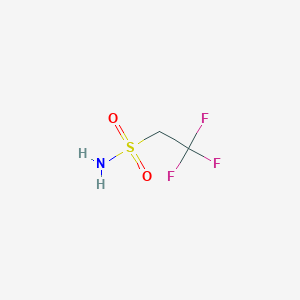
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)
